

Physical and chemical characteristics of L-Homocystine-d8

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
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L-Homocystine-d8: A Technical Guide for Researchers

An In-depth Whitepaper on the Physical, Chemical, and Experimental Characteristics of **L-Homocystine-d8** for Application in Scientific Research and Drug Development.

Introduction

L-Homocystine-d8 is the deuterium-labeled form of L-Homocystine, an oxidized dimer of the sulfur-containing amino acid homocysteine. Due to its isotopic purity, **L-Homocystine-d8** serves as an invaluable internal standard for the accurate quantification of homocysteine and homocystine in biological samples by mass spectrometry. Elevated levels of homocysteine (hyperhomocysteinemia) are recognized as an independent risk factor for various pathological conditions, including cardiovascular and neurodegenerative diseases. This guide provides a comprehensive overview of the physical and chemical properties of **L-Homocystine-d8**, detailed experimental protocols for its use, and a summary of the metabolic pathways in which homocysteine is involved.

Physical and Chemical Properties

L-Homocystine-d8 is a stable, isotopically labeled compound essential for precise analytical measurements. Its key physical and chemical characteristics are summarized below.



Quantitative Data Summary

The following tables provide a structured overview of the key quantitative data for **L-Homocystine-d8** and its non-deuterated counterpart for comparative purposes.

Table 1: Physicochemical Properties of L-Homocystine-d8

Property	Value	Reference
CAS Number	182755-41-5	[1]
Molecular Formula	C8H8D8N2O4S2	[2]
Molecular Weight	276.40 g/mol	
Physical Form	Solid, powder	[2]
Isotopic Purity	≥98 atom % D	
Chemical Purity	≥98%	[3]
Storage Temperature	-20°C	[2]

Table 2: Solubility of L-Homocystine-d8

Solvent	Solubility	Reference
Acetonitrile	Slightly Soluble (0.1-1 mg/ml)	[2]
Hydrochloric Acid	Slightly Soluble (0.1-1 mg/ml)	[2]
Water	Slightly Soluble (0.1-1 mg/ml)	[2]

Table 3: Physical Properties of Non-Deuterated L-Homocystine (for reference)

Property	Value	Reference
Melting Point	281-284°C (decomposes)	[4]
Boiling Point	507.6 ± 50.0 °C (Predicted)	[4]



Experimental Protocols

L-Homocystine-d8 is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of total homocysteine in biological matrices like plasma and serum.[5][6]

Quantification of Total Homocysteine in Human Plasma by LC-MS/MS

This protocol outlines a common procedure for the analysis of total homocysteine. In biological systems, homocysteine exists in various forms: free, protein-bound, and as the dimer homocystine. To measure total homocysteine, all forms must be reduced to the monomeric homocysteine prior to analysis.[5][7]

3.1.1 Sample Preparation

- Aliquoting: To 50 μL of plasma or serum sample (calibrator, control, or unknown), add 50 μL of the L-Homocystine-d8 internal standard solution.[5][7]
- Reduction: Add 50 μL of a reducing agent solution (e.g., dithiothreitol or tris(2-carboxyethyl)phosphine) to the sample mixture. Vortex for 30 seconds and incubate at room temperature for 5 minutes. This step reduces both the endogenous homocystine and the L-Homocystine-d8 internal standard to their respective monomeric forms (homocysteine and homocysteine-d4).[7][8]
- Protein Precipitation: Add 200 μL of a precipitation reagent (e.g., acetonitrile with formic acid) to the reduced sample. Vortex for 30 seconds.[7][8]
- Centrifugation: Incubate the mixture at 4°C for 5 minutes, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[5][7]
- Analysis: Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.[7]

3.1.2 Liquid Chromatography Conditions

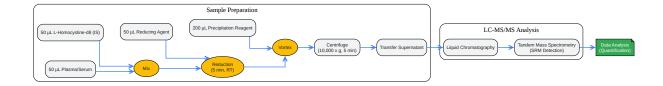
Column: A C18 or a specialized amino acid analysis column is typically used.[8]



- Mobile Phase: Isocratic or gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).[5]
- Flow Rate: A typical flow rate is around 0.4-0.6 mL/min.[5]
- Injection Volume: 1-10 μL of the prepared sample supernatant.[7]
- 3.1.3 Mass Spectrometry Conditions
- Ionization Mode: Heated Electrospray Ionization (HESI) in positive ion mode. [5][7]
- Detection: Selected Reaction Monitoring (SRM).[5]
- SRM Transitions:
 - Homocysteine (Analyte): m/z 136 → 90[8]
 - Homocysteine-d4 (from L-Homocystine-d8 IS): m/z 140 → 94[8]

The concentration of homocysteine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations Experimental Workflow for Homocysteine Quantification





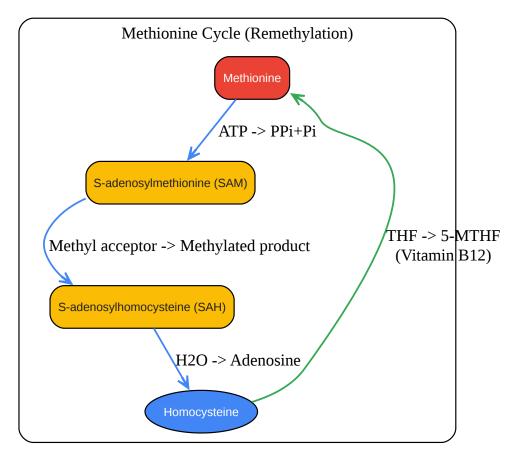
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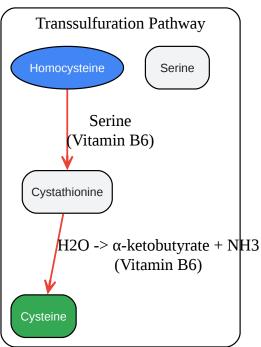
Caption: Workflow for total homocysteine quantification using L-Homocystine-d8.

Metabolic Pathways of Homocysteine

Homocysteine is a critical intermediate in two major metabolic pathways: the Methionine Cycle (remethylation) and the Transsulfuration Pathway.[9]







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Caption: Metabolic fate of homocysteine via remethylation and transsulfuration.



Conclusion

L-Homocystine-d8 is an essential tool for researchers and drug development professionals investigating the role of homocysteine in health and disease. Its well-defined physical and chemical properties, coupled with established analytical protocols, enable the precise and accurate quantification of total homocysteine in complex biological matrices. The use of **L-Homocystine-d8** as an internal standard in LC-MS/MS applications minimizes analytical variability, ensuring high-quality data for clinical and research studies. Understanding the metabolic context of homocysteine further underscores the importance of reliable quantification methods in advancing our knowledge of metabolic disorders.

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- To cite this document: BenchChem. [Physical and chemical characteristics of L-Homocystine-d8]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12417413#physical-and-chemical-characteristics-of-l-homocystine-d8]



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